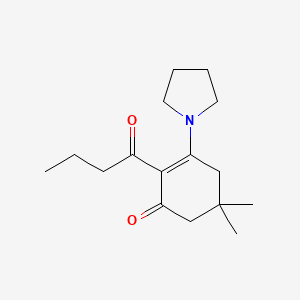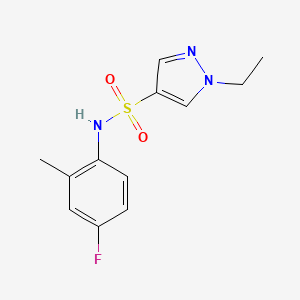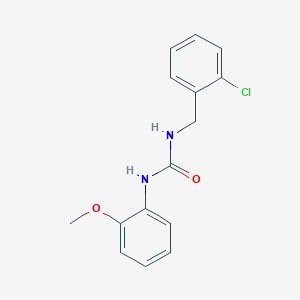
2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one, also known as BDMC, is a chemical compound that has gained attention in scientific research due to its potential use as an anti-cancer agent. BDMC is a naturally occurring compound found in the plant species Goniothalamus umbrosus, and its synthesis has been studied extensively for its application in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one involves the inhibition of several cellular pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, which prevents cancer cells from dividing and growing. This compound has also been shown to decrease the expression of several proteins that are involved in cancer cell survival, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. This compound has been shown to induce oxidative stress in cancer cells, which leads to DNA damage and apoptosis. This compound has also been shown to inhibit the activity of several proteins that are involved in angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. By inhibiting angiogenesis, this compound prevents cancer cells from receiving the nutrients they need to grow and survive.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one in lab experiments is that it is a naturally occurring compound, which makes it easier to synthesize and study. Another advantage of using this compound is that it exhibits potent anti-cancer activity against various cancer cell lines. However, one limitation of using this compound in lab experiments is that it is difficult to obtain in large quantities, which can limit its use in preclinical and clinical studies.
Orientations Futures
There are several future directions for research on 2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one. One future direction is to study the potential use of this compound in combination with other anti-cancer agents to enhance its anti-cancer activity. Another future direction is to study the potential use of this compound in animal models to determine its efficacy and safety in vivo. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in preclinical and clinical studies.
In conclusion, this compound is a naturally occurring compound that has gained attention in scientific research for its potential use as an anti-cancer agent. Its synthesis has been studied extensively, and its mechanism of action involves the inhibition of several cellular pathways that are involved in cancer cell growth and survival. This compound exhibits potent anti-cancer activity against various cancer cell lines and has several biochemical and physiological effects on cancer cells. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that hold promise for its potential use in the field of medicine.
Méthodes De Synthèse
The synthesis of 2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one involves several steps, including the extraction of the compound from the plant species, purification, and chemical modification. The chemical modification of this compound involves the addition of a pyrrolidine group to the cyclohexenone ring, which enhances its anti-cancer properties.
Applications De Recherche Scientifique
2-butyryl-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one has been extensively studied for its potential use as an anti-cancer agent. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and liver cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for preventing the growth and spread of cancer cells.
Propriétés
IUPAC Name |
2-butanoyl-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-7-13(18)15-12(17-8-5-6-9-17)10-16(2,3)11-14(15)19/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAGJIGLOWLZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(CC(CC1=O)(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5352285.png)
![(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B5352293.png)
![N-cyclopropyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5352295.png)
![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-4-phenylpiperidin-4-ol](/img/structure/B5352298.png)
![1-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5352316.png)

![1-(3-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5352333.png)
![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)

![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol](/img/structure/B5352356.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5352362.png)
![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)
![1-({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5352388.png)
